molecular formula C5H4BrNO2S2 B14913915 4-Bromo-2-(methylthio)thiazole-5-carboxylic acid

4-Bromo-2-(methylthio)thiazole-5-carboxylic acid

Cat. No.: B14913915
M. Wt: 254.1 g/mol
InChI Key: VPOPAOWCUSLINM-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylthio)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 4, a methylthio (-SMe) group at position 2, and a carboxylic acid (-COOH) moiety at position 3. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The methylthio group enhances lipophilicity and influences electronic distribution, while the bromine atom provides a handle for further functionalization via cross-coupling reactions. The carboxylic acid group enables salt formation or conjugation with other pharmacophores.

Properties

Molecular Formula

C5H4BrNO2S2

Molecular Weight

254.1 g/mol

IUPAC Name

4-bromo-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C5H4BrNO2S2/c1-10-5-7-3(6)2(11-5)4(8)9/h1H3,(H,8,9)

InChI Key

VPOPAOWCUSLINM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(S1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methylthio)thiazole-5-carboxylic acid typically involves the bromination of 2-(methylthio)thiazole-5-carboxylic acid. One common method is the reaction of 2-(methylthio)thiazole-5-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where the bromine atom replaces a hydrogen atom on the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methylthio)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).

Major Products

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methylthio)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The presence of the bromine and methylthio groups enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

To contextualize its properties, 4-bromo-2-(methylthio)thiazole-5-carboxylic acid is compared with structurally related thiazole derivatives. Key differences in substituents, physical properties, and reactivity are highlighted below.

Structural and Substituent Analysis
Compound Name Molecular Formula Substituents (Position) Key Functional Groups
This compound C₅H₄BrNO₂S₂ Br (4), -SMe (2), -COOH (5) Bromine, methylthio, acid
4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid C₅HBrF₃NO₂S Br (4), -CF₃ (2), -COOH (5) Bromine, trifluoromethyl, acid
2-Bromo-4-methylthiazole-5-carboxylic acid C₅H₄BrNO₂S Br (2), -CH₃ (4), -COOH (5) Bromine, methyl, acid
2-Bromo-4-ethylthiazole-5-carboxylic acid C₆H₆BrNO₂S Br (2), -CH₂CH₃ (4), -COOH (5) Bromine, ethyl, acid

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (-CF₃) in the CF₃-substituted analog strongly withdraws electrons, reducing nucleophilicity at the thiazole ring compared to the methylthio (-SMe) group, which donates electrons via sulfur’s lone pairs.
Physical and Spectral Properties
Compound Name Melting Point (°C) Molecular Weight (g/mol) UV λmax (nm) IR ν(C=O) (cm⁻¹)
This compound Not reported 276.03 ~298* ~1736*
3-Bromo-4-phenylisothiazole-5-carboxylic acid 180–182 284.13 298 1736
2-Bromo-4-ethylthiazole-5-carboxylic acid Not reported 236.09 Not reported ~1719*

*Data extrapolated from structurally similar compounds.

Notes:

  • The absence of reported melting points for this compound suggests challenges in crystallization, possibly due to the flexible -SMe group.
  • IR carbonyl stretches (~1736 cm⁻¹) align with typical carboxylic acid frequencies, as seen in analogous compounds .

Reactivity Insights :

  • The methylthio group stabilizes intermediates during synthesis but may complicate purification due to sulfur’s tendency to form byproducts.
  • Bromine at position 4 allows Suzuki-Miyaura couplings, as demonstrated in related compounds .

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